Gold-catalyzed Cyclization: One potential synthetic route could involve the reaction of unconjugated ynone derivatives with 1,2-diaminoarenes using a gold catalyst []. This reaction could yield 2-(1H-pyrrole-1yl)-aniline, which could then be further modified to obtain 2-(Azetidin-1-yl)aniline.
Multi-Step Synthesis from Substituted Anilines: Another approach could involve starting with a substituted aniline, such as N-(3-phenylprop-2-yn-1-yl)aniline [], and performing a series of reactions, including cyclization and functional group transformations, to construct the azetidine ring and achieve the desired 2-(Azetidin-1-yl)aniline structure.
Antimicrobial Agents: Derivatives incorporated into azetidin-2-one structures have demonstrated potent antimicrobial activity against various bacterial strains, including multi-drug resistant Mycobacterium tuberculosis [], indicating potential for developing novel antibiotics.
Anticancer Agents: Compounds containing the azetidine moiety have shown promising anticancer activity. Specifically, 3-(prop-1-en-2-yl)azetidin-2-ones displayed antiproliferative effects in breast cancer cell lines, comparable to the known anticancer agent combretastatin A-4 [].
Monoacylglycerol Lipase (MAGL) Inhibitors: Azetidine-containing compounds, such as [1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, have been identified as potent and selective MAGL inhibitors []. These inhibitors show potential for treating various disorders, including pain, inflammation, and metabolic conditions.
Janus Kinase (JAK) Inhibitors: Azetidine derivatives, like 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile, exhibit JAK inhibitory activity, particularly against JAK3 [, ]. This class of inhibitors holds promise for treating autoimmune diseases such as rheumatoid arthritis and psoriasis.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4